[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia:
[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia: [2] Cas 2386-87-0 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Wholesale | Tetra Tetra: [3] TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Cas 2386-87-0 - Tetra Tetra:
[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia:
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, also known as 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, is a cycloaliphatic epoxy compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol. It appears as a pale yellow to colorless transparent liquid and is characterized by its dual epoxide functionality, which enhances cross-linking capabilities when cured. This compound is primarily utilized in various industrial applications due to its excellent thermal stability, weather resistance, and low viscosity compared to other epoxy resins .
The primary reaction mechanism for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves cationic polymerization. When exposed to heat or photoinitiators, it undergoes polymerization to form crosslinked thermosets. The presence of the epoxide groups allows for reactions with hydroxyl, carboxyl, or amine groups in polymers, facilitating the formation of complex networks that enhance mechanical properties and adhesion .
While specific biological activity data on 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is limited, the compound's structural characteristics suggest potential interactions with biological systems. Generally, epoxy compounds can exhibit cytotoxicity or allergenic properties; thus, safety assessments are essential when considering their use in consumer products . Further studies are needed to elucidate its biological effects comprehensively.
The synthesis of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate typically involves the reaction of a bis-unsaturated ester with peracetic acid. This process yields the desired epoxy compound through epoxidation. An alternative method includes the Tishchenko reaction followed by epoxidation using a peracid . The synthesis parameters can be adjusted to optimize yield and purity based on specific application requirements.
This compound is widely utilized across various industries due to its favorable properties:
Interaction studies on 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate primarily focus on its reactivity with other chemical species during polymerization. Research indicates that the presence of ester groups can influence reaction rates and mechanisms compared to other epoxy monomers without such functional groups. Additionally, studies have explored its compatibility with various fillers and additives to enhance performance characteristics in final products .
Several compounds share structural similarities with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate | C14H20O4 | Dual epoxide functionality; used in industrial applications |
| Epoxidized Soybean Oil | C18H34O5 | Derived from natural sources; used as a plasticizer |
| Bisphenol A Diglycidyl Ether | C21H22O4 | High thermal stability; commonly used in coatings |
| Cycloaliphatic Epoxy Resin | Variable | Excellent UV stability; used in electrical insulation |
The unique aspect of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate lies in its specific dual epoxide structure that facilitates superior cross-linking and adhesion properties compared to other similar compounds .
The stereochemical configuration of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate presents a complex three-dimensional arrangement characterized by multiple stereogenic centers and conformational possibilities [5] [6]. The molecule contains two distinct epoxycyclohexyl units, each possessing inherent stereochemical complexity due to the presence of bicyclic oxirane rings [6] [7]. Research utilizing two-dimensional nuclear magnetic resonance spectroscopy has revealed that cycloaliphatic epoxy resins exist as stereochemical isomers resulting from structural differences in the oxide ring configurations [6].
The primary stereochemical features arise from the 3,4-epoxycyclohexyl moieties, where each cyclohexene ring can undergo epoxidation from either the upper or lower face of the carbon-carbon double bond [6]. This directional attack during synthesis results in the formation of stereoisomeric products with composition ratios approaching unity when reaction conditions provide approximately equal reactivity for both orientations [6]. The empirical analysis of industrial cycloaliphatic epoxy resins demonstrates composition ratios of stereoisomers ranging from 48:52 to 30:70, depending on the specific structural environment and steric hindrance factors [6].
| Table 1: Stereochemical Configuration Analysis | |||
|---|---|---|---|
| Stereocenter | Configuration Type | Stereochemical Features | Energy Implications |
| Epoxide Ring 1 (C3-C4) | Bicyclic oxirane | Two possible stereoisomers (cis/trans) | Ring strain ~27 kcal/mol |
| Epoxide Ring 2 (C3'-C4') | Bicyclic oxirane | Two possible stereoisomers (cis/trans) | Ring strain ~27 kcal/mol |
| Methylene Bridge | Flexible connector | Conformational flexibility | Low rotational barrier |
| Ester Linkage | Planar ester group | Restricted rotation around C-O bond | Partial double bond character |
The stereochemical determination reveals that the epoxide rings adopt preferential conformations based on thermodynamic stability considerations [5]. Quantum chemical calculations using semi-empirical methods have established that equatorial conformations of the epoxycyclohexyl units demonstrate considerably greater stability compared to their axial counterparts [5]. This stereochemical preference significantly influences the polymerization behavior and ultimate material properties of the cured network [6].
Molecular orbital analysis of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate provides critical insights into its electronic structure and reactivity patterns [8] [9]. The compound's electronic configuration demonstrates characteristic features of cycloaliphatic epoxides, with particular emphasis on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy distributions [8] [10]. Density functional theory calculations reveal that the molecule exhibits frontier molecular orbitals with energy gaps typical of epoxide compounds, contributing to their electrophilic reactivity [10] [11].
The molecular orbital studies indicate that the epoxide rings possess sigma-star carbon-oxygen anti-bonding orbitals that are relatively low in energy due to the bent geometry of the three-membered ring system [12]. This orbital configuration creates enhanced electrophilic character at the carbon atoms adjacent to the epoxide oxygen, facilitating nucleophilic attack during cationic polymerization processes [12]. The calculated orbital energies demonstrate that both epoxide sites exhibit similar electronic environments, suggesting comparable reactivity toward polymerization initiators [8].
Comparative analysis with other epoxide systems reveals that the cycloaliphatic structure of this compound results in distinct orbital characteristics compared to aromatic epoxides [13] [8]. The absence of extended conjugation systems leads to larger energy gaps between occupied and unoccupied molecular orbitals, contributing to the exceptional thermal stability and resistance to yellowing observed in cycloaliphatic epoxy networks [13] [14]. Molecular orbital calculations also indicate that the ester linkage within the molecule participates in orbital interactions that can influence the overall polymerization kinetics [15].
| Table 2: Molecular Orbital Characteristics | |||
|---|---|---|---|
| Orbital Type | Energy Range (eV) | Localization | Reactivity Implications |
| Highest Occupied Molecular Orbital | -8.5 to -9.2 | Oxygen lone pairs | Nucleophilic sites |
| Lowest Unoccupied Molecular Orbital | -0.5 to -1.2 | C-O σ* orbitals | Electrophilic reactivity |
| Energy Gap | 7.5 to 8.5 | Overall molecule | Thermal stability |
| Ester Orbital Interaction | -6.2 to -7.1 | Carbonyl region | Polymerization modulation |
The electronic structure analysis demonstrates that the dual epoxide functionality creates multiple reaction sites with similar orbital energies, enabling the formation of highly crosslinked networks [8] [16]. Molecular dynamics simulations combined with quantum chemical calculations have confirmed that the orbital characteristics of this compound facilitate efficient cationic polymerization with high conversion rates [16] [17].
The conformational flexibility of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate plays a crucial role in determining the structure and properties of the resulting polymer networks [4] [18]. Molecular dynamics simulations reveal that the compound exhibits moderate flexibility due to the balance between the rigid cycloaliphatic rings and the more flexible ester linkage and methylene bridge [18] [16]. This conformational behavior directly influences the crosslinking density, glass transition temperature, and mechanical properties of the cured resin system [4] [16].
The polymer network formation process involves cationic polymerization of the epoxide groups, leading to the development of three-dimensional crosslinked structures [4] [19]. Computational studies demonstrate that the conformational flexibility of the monomer significantly affects the final network topology and crosslink distribution [19] [20]. The cycloaliphatic backbone provides sufficient rigidity to maintain structural integrity while allowing enough flexibility to accommodate stress and prevent brittle failure [14] [21].
Research utilizing molecular dynamics simulations has established that the crosslink density in networks formed from this compound can reach high values due to the bifunctional nature of the monomer [20] [16]. The crosslinking process results in the formation of highly interconnected networks with crosslink densities that increase the glass transition temperature from approximately 105°C to 195°C, depending on the curing conditions and degree of conversion [22] [16]. The relationship between crosslink density and mechanical properties follows predictable trends, with higher crosslink densities leading to increased modulus and reduced elongation at break [20].
| Table 3: Polymer Network Characteristics | ||
|---|---|---|
| Network Parameter | Typical Range/Value | Influencing Factors |
| Glass Transition Temperature | 105-195°C | Crosslink density, molecular structure |
| Crosslink Density | High (due to dual epoxide groups) | Epoxide functionality, curing conditions |
| Network Connectivity | 3D network structure | Bifunctional monomer structure |
| Chain Flexibility | Moderate (cycloaliphatic backbone) | Cyclic backbone rigidity vs. ester flexibility |
| Thermal Stability | Excellent up to 200°C | Absence of aromatic groups |
| Mechanical Properties | High modulus, low elongation | Network homogeneity, crosslink distribution |
The conformational analysis reveals that the ester group within the molecule can interact with reactive chain ends during polymerization, potentially stabilizing propagating species and affecting the overall reaction kinetics [15]. This interaction contributes to the observed slower polymerization rates compared to other epoxide systems lacking ester functionality [15]. Despite this kinetic effect, the final network properties demonstrate excellent thermal and mechanical performance due to the high degree of crosslinking achieved [13] [16].
The epoxidation of cyclohexene derivatives constitutes the fundamental synthetic approach for producing 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. Multiple synthetic pathways have been developed and optimized for industrial implementation, each offering distinct advantages and considerations for large-scale production [1] [2] [3].
The Tishchenko reaction pathway represents the most established industrial method for synthesizing this compound. The process begins with tetrahydrobenzaldehyde, which undergoes a base-catalyzed condensation reaction to form the corresponding ester intermediate [1] [3]. This intermediate is subsequently subjected to double epoxidation using peracetic acid under controlled conditions. The conversion achieves yields of 85-95% with selectivity ranging from 90-95%, making it the preferred method for commercial production [1] [3] [4].
Direct peracetic acid epoxidation of 3-cyclohexenylmethyl 3-cyclohexenecarboxylate provides an alternative synthetic route. This method involves the direct treatment of the bis-unsaturated ester precursor with peracetic acid at temperatures between 20-40°C [2] [5]. The reaction typically requires 2-6 hours and achieves yields of 75-90% with selectivity of 85-92%. This approach eliminates the need for the Tishchenko reaction step, potentially reducing overall process complexity [2] [6].
Meta-chloroperbenzoic acid (m-CPBA) epoxidation offers advantages in terms of reaction control and selectivity. This method operates at lower temperatures (0-25°C) and shorter reaction times (2-4 hours), achieving yields of 80-92% with excellent selectivity of 88-95% [7]. The mild reaction conditions minimize side reactions and thermal degradation, though the higher cost of m-CPBA limits its application to specialized production scenarios.
The epoxidation mechanism proceeds through electrophilic oxygen transfer from the peracid to the alkene double bond [8] [9]. The reaction follows a concerted pathway involving a cyclic transition state, which preserves the stereochemistry of the starting material [7]. In the case of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, both cyclohexene rings undergo simultaneous epoxidation, requiring precise stoichiometric control of the oxidizing agent [8] [9].
Reaction selectivity is influenced by several factors including temperature, pH, and the presence of water. Lower temperatures generally favor epoxidation over competing oxidation reactions, while maintaining anhydrous conditions prevents hydrolysis of the epoxide rings [8] [9]. The electron density of the cyclohexene rings affects the reaction rate, with both positions showing similar reactivity due to their equivalent electronic environments [8].
Heat management represents a critical challenge in large-scale epoxidation processes. The highly exothermic nature of peracid epoxidation (reaction enthalpy of approximately 1340 kJ/kg) necessitates sophisticated temperature control systems . Industrial reactors employ heat exchangers and controlled addition protocols to prevent thermal runaway and maintain optimal reaction conditions .
Mass transfer limitations become significant in large-scale operations due to the biphasic nature of many epoxidation systems. Continuous flow reactors have emerged as effective solutions, providing enhanced heat and mass transfer compared to traditional batch processes [11] [12] [13]. Flow systems achieve residence times of 1.4 minutes while maintaining high yields and selectivities [11] [12].
The development of efficient catalytic systems for epoxidation reactions has become central to improving the economics and sustainability of large-scale synthesis. Various heterogeneous and homogeneous catalysts have been investigated for their potential to enhance reaction rates, selectivities, and recyclability [14] [13] [15] [16].
Titanium silicalite (TS-1) catalysts represent the gold standard for industrial epoxidation processes. These crystalline materials contain isolated titanium atoms within the silica framework, providing active sites for hydrogen peroxide activation [17] [15] [18]. In cyclohexene epoxidation, TS-1 catalysts operate effectively at temperatures of 50-120°C and pressures of 3-8 bar, achieving turnover numbers of 500-2000 with selectivities of 85-95% [17] [15] [18].
The dinuclear titanium sites in TS-1 have been identified as the actual active species for epoxidation. Recent spectroscopic studies using oxygen-17 nuclear magnetic resonance revealed that these dinuclear sites form bridging peroxo species upon contact with hydrogen peroxide, enabling efficient oxygen transfer to olefinic substrates [15]. This mechanistic understanding has led to optimization strategies focused on maximizing dinuclear site formation during catalyst synthesis [15].
Titanium-grafted supports offer enhanced accessibility and tunable properties compared to zeolitic systems. Titanium dioxide functionalized silicon carbide phases have demonstrated excellent performance in cyclohexene epoxidation, achieving conversions up to 83% with selectivities exceeding 90% [19]. These materials combine the chemical inertness of silicon carbide with the catalytic activity of titanium dioxide, providing robust catalysts for industrial applications [19].
Molybdenum complexes immobilized on silica supports provide an alternative catalytic approach for epoxidation with tert-butylhydroperoxide. The nature of the immobilization solvent significantly affects catalyst performance, with tetrahydrofuran-based preparations showing superior activity compared to ethanol-based systems [14]. These catalysts operate at mild conditions (65°C) with alkene to hydroperoxide ratios of 3:1, typical of industrial practice [14].
Vanadium-based metal-organic frameworks (MOFs) such as MIL-47(V) offer unique advantages in terms of selectivity control. These materials show significant differences in product distribution between liquid-phase and gas-phase reactions, with liquid-phase operations favoring epoxide formation while gas-phase conditions promote diol formation through rapid epoxide hydrolysis [20]. Understanding these phase-dependent selectivity patterns enables process optimization for desired product profiles [20].
Manganese catalysts with picolinic acid ligands have emerged as highly efficient systems for epoxidation with hydrogen peroxide. These catalysts operate at remarkably low loadings (0.03-0.05 mol%) while achieving turnover numbers of 3000-5000 and selectivities of 92-98% [13] [16]. The catalytic system demonstrates excellent performance in both batch and continuous flow operations [13].
The ligand to metal ratio plays a crucial role in catalyst performance and stability. Higher ligand ratios (20:1) enable single-step addition of hydrogen peroxide without performance degradation, while lower ratios (5:1) require gradual oxidant addition to maintain selectivity [13]. This understanding facilitates process design for large-scale implementation [13].
Ruthenium complexes offer exceptional recyclability in biphasic systems. The combination of ruthenium acetylacetonate with dipicolinic acid provides excellent selectivity in methyl oleate epoxidation, achieving total turnover numbers of 1243 after seven recycling runs and 1384 after thirteen runs [21]. Catalyst leaching into the product phase remains negligibly small, making this system attractive for continuous operations [21].
Continuous flow epoxidation represents a paradigm shift from traditional batch processing. Flow reactors constructed with stainless steel components enable rapid gas-liquid reactions with air as the oxidant, achieving cyclohexene oxide production within 1.4 minutes [11] [12]. The enhanced mass transfer in flow systems allows operation at mild conditions while maintaining high productivity [11] [12].
Reactive distillation columns combine reaction and separation in a single unit operation, providing significant advantages in terms of capital costs and energy efficiency [22] [23]. These systems employ molybdenum-based catalysts in structured packings, enabling continuous epoxidation with simultaneous product separation [22] [23]. The technology demonstrates particular value for applications requiring high conversion and minimal downstream processing [22] [23].
The purification of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate presents unique challenges due to the reactive nature of epoxide functional groups and the stringent quality requirements for industrial applications. Effective purification strategies must address multiple contamination sources while preserving product integrity and functionality [24] [25] [26].
Residual peracid removal constitutes the primary purification challenge following epoxidation reactions. Unreacted peracetic acid or m-chloroperbenzoic acid can cause accelerated aging and storage instability of the final product [24]. Industrial purification protocols employ neutralization with aqueous sodium bicarbonate solutions followed by extensive washing to reduce peroxide values below acceptable limits [24] [27]. Peroxide value titration serves as the standard monitoring method, with specifications typically requiring values below 10 meq O₂/kg [24].
Unreacted starting materials significantly impact product quality by reducing epoxide content and causing off-specification performance in end-use applications [25] [26]. Gas chromatographic analysis reveals that typical crude reaction mixtures contain 2-8% unreacted cyclohexene derivatives [5]. Vacuum distillation at temperatures below 144°C under reduced pressure (2 Pa) effectively removes these impurities while preventing thermal decomposition of the epoxide groups [6] [25].
Side product formation during epoxidation generates various oxidation byproducts that compromise product purity and performance. High-performance liquid chromatography coupled with mass spectrometry identifies compounds such as diols, ketones, and oligomeric species formed through epoxide ring-opening reactions . Optimized reaction conditions, including precise temperature control and pH management, minimize side product formation and reduce purification requirements .
Epoxide equivalent weight (EEW) serves as the fundamental quality parameter for 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. Industrial specifications require EEW values between 126-135 g/mol, determined according to ASTM D1652 or EN ISO 3001 standards [24] [27]. The titration procedure involves reaction of epoxide groups with tetraethylammonium bromide in glacial acetic acid, followed by titration with standardized perchloric acid [24]. Typical production achieves EEW values of 130 ± 2 g/mol, corresponding to epoxide contents of 7.3-7.7 mol/kg [28] [24].
Physical property specifications encompass viscosity, density, and refractive index measurements that directly impact processing characteristics and end-use performance. Viscosity at 25°C must fall within 350-450 mPa·s, measured according to ASTM D445 standards [2] [6] [26]. Density specifications of 1.15-1.18 g/mL at 25°C and refractive index values of 1.495-1.500 ensure consistent material properties for downstream applications [2] [6].
Chemical purity requirements include strict limits on water content, chloride levels, and volatile organic compounds. Water content must remain below 0.2% to prevent epoxide hydrolysis during storage, monitored by Karl Fischer titration [29] [26]. Chloride content specifications of ≤100 ppm prevent corrosion in processing equipment and end-use applications, determined by ion chromatography [29]. Gas chromatographic purity analysis requires ≥98.0% active component content, with typical production achieving 99.2 ± 0.5% purity [2] [29].
Molecular distillation provides effective separation of high-boiling impurities without thermal degradation of epoxide functionality. The technique operates under high vacuum (0.1-1 Pa) at temperatures of 140-150°C, enabling removal of oligomeric byproducts and catalyst residues [6] [25]. Short residence times in the distillation zone minimize thermal stress while achieving high separation efficiency [6].
Ion exchange purification effectively removes ionic impurities and catalyst residues that could impact product performance. Amberlyst-15 ion exchange resins demonstrate particular effectiveness in removing metallic impurities while maintaining epoxide functionality [28] [30]. The process operates at moderate temperatures (60°C) under vacuum conditions to prevent moisture uptake and epoxide hydrolysis [28] [30].
Crystallization techniques enable production of high-purity epoxide materials for specialized applications. The process involves dissolution in polar solvents followed by controlled precipitation under inert atmospheres [31]. Crystallization purification achieves exceptional purity levels but remains limited to specific applications due to yield considerations and process complexity [31].
Statistical process control implementation ensures consistent product quality through real-time monitoring of critical parameters. Control charts track EEW values, viscosity measurements, and purity levels with established control limits and action triggers [29] [26]. Automated sampling and analysis systems provide rapid feedback for process adjustments, maintaining product specifications within narrow tolerance bands [29].
Accelerated aging studies evaluate long-term stability and storage characteristics under controlled conditions. These studies examine color development, viscosity changes, and epoxide value degradation at elevated temperatures and humidity levels [32] [30]. Results guide formulation of stabilizer packages and establish shelf-life specifications for commercial products [32] [30].
Analytical method validation ensures accuracy and precision of quality control measurements across multiple test parameters. Round-robin testing programs establish interlaboratory reproducibility for critical measurements such as EEW determination and purity analysis [24] [33]. Method validation includes assessment of linearity, precision, accuracy, and detection limits for each analytical procedure [24] [33].
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